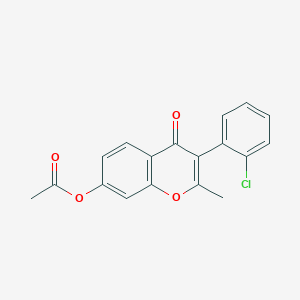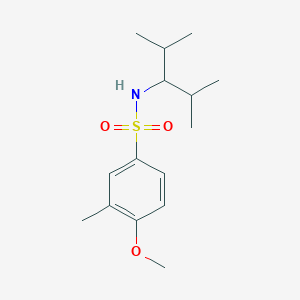
3-benzyl-5-tert-butylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-5-tert-butylisoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5-tert-butylisoxazole has been extensively studied for its potential applications as a pharmacological agent. It has been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In addition, this compound has been reported to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 3-benzyl-5-tert-butylisoxazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response and cell proliferation. It has also been reported to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-5-tert-butylisoxazole can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. In addition, this compound has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-benzyl-5-tert-butylisoxazole in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new pharmacological agents. However, its low solubility in water and poor bioavailability may limit its use in some applications.
Zukünftige Richtungen
Future research on 3-benzyl-5-tert-butylisoxazole should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, studies should be conducted to evaluate its safety and efficacy in animal models and human clinical trials. Furthermore, efforts should be made to improve its solubility and bioavailability to increase its potential applications as a pharmacological agent.
Conclusion:
In conclusion, 3-benzyl-5-tert-butylisoxazole is a promising compound with diverse biological activities and potential applications as a pharmacological agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations as a therapeutic agent.
Synthesemethoden
The synthesis of 3-benzyl-5-tert-butylisoxazole can be achieved through several methods. One of the most common methods involves the reaction of benzyl bromide with tert-butyl hydroxide in the presence of sodium hydride. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield 3-benzyl-5-tert-butylisoxazole. This method has been reported to yield high purity and yield of the compound.
Eigenschaften
IUPAC Name |
3-benzyl-5-tert-butyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)13-10-12(15-16-13)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXQONBKPTUQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-tert-butyl-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)
![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5766707.png)

![dimethyl 5-({[(4-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5766725.png)

![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)


